![molecular formula C30H29ClN6O2 B13344544 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a furo[2,3-d]pyrimidine core, which is known for its biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea typically involves multi-step organic reactions. The starting materials often include 5-chloro-6-phenylfuro[2,3-d]pyrimidine and various substituted phenylamines. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and phenyl groups.
Amidation: reactions to form the urea linkage.
Coupling reactions: to attach the dimethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure proper solubility of reactants and products.
Temperature control: to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furo[2,3-d]pyrimidine core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological effects.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)pyrimidin-2-amine: Shares the pyrimidine core but lacks the furo and urea groups.
5-Chloro-6-phenylfuro[2,3-d]pyrimidine: Similar furo[2,3-d]pyrimidine core but lacks the additional phenyl and urea groups.
Dimethylaminomethylphenyl derivatives: Compounds with similar dimethylamino groups but different core structures.
Uniqueness
1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea is unique due to its combination of functional groups and complex structure
特性
分子式 |
C30H29ClN6O2 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC名 |
1-[4-[2-[(5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]ethyl]phenyl]-3-[2-[(dimethylamino)methyl]phenyl]urea |
InChI |
InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38) |
InChIキー |
QBILDGGGAQXGGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CCNC3=C4C(=C(OC4=NC=N3)C5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)
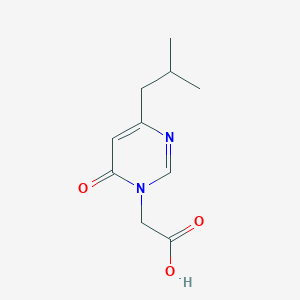
![5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344472.png)
![Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13344474.png)
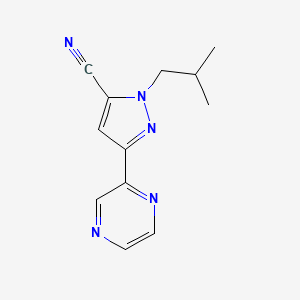
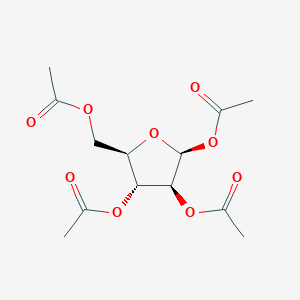
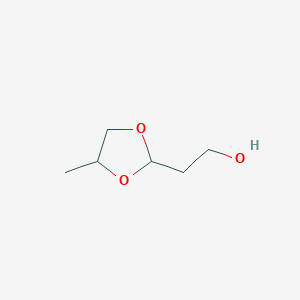
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
![tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
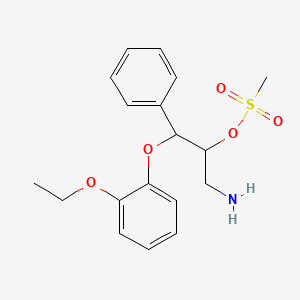
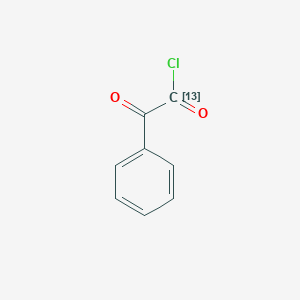
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
